molecular formula C7H10O5 B605009 6-Alkynyl-fucose CAS No. 1193251-61-4

6-Alkynyl-fucose

Cat. No. B605009
M. Wt: 174.15
InChI Key: CZNHMTJHTGBOTL-DVEMRHSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Alkynyl-fucose is a widely used fucosylation probe . It acts by strongly inhibiting fucosylation and GDP-fucose synthetase FX and halting hepatoma invasion . It is a tool in the study of protein O-fucosylation . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Synthesis Analysis

The synthesis of 6-Alkynyl-fucose involves metabolic labeling of mammalian cells with modified fucose, which incorporates a bioorthogonal group into cell membrane glycoproteins . Copper-catalyzed click chemistry is used to conjugate a proximity labeling probe, azido-FeBABE .


Molecular Structure Analysis

The molecular formula of 6-Alkynyl-fucose is C7H10O5 . It has an exact mass of 174.05 and a molecular weight of 174.150 .


Chemical Reactions Analysis

6-Alkynyl-fucose can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

The appearance of 6-Alkynyl-fucose is colorless to off-white and it is a solid .

Scientific Research Applications

  • Inhibition of Fucosylation in Cancer Cells : 6-Alk-Fuc has been shown to be a potent and general inhibitor of cellular fucosylation, with a higher potency than the existing inhibitor 2-fluoro-fucose. It inhibits the GDP-Fucose-Synthesizing Enzyme FX, TSTA3, depleting cellular GDP-Fuc. This action halts hepatoma cell migration and invasion, highlighting its potential as a therapeutic agent in cancer treatment (Kizuka et al., 2017).

  • Glycan Imaging and Biomarker Discovery : Alkynyl-fucose analogs, such as 7-alkynyl-fucose, have been developed for efficient labeling and detection of fucosylated glycans. These analogs, including 6-Alk-Fuc, offer high labeling efficiency and low cytotoxicity, making them useful tools in glycobiology research and potential applications in clinical biomarker discovery (Kizuka et al., 2016).

  • Labeling and Visualization of Glycoconjugates : Alkynyl sugar analogs based on fucose have been used for the labeling and visualization of glycoconjugates in cells. This method facilitates the study of the localization, trafficking, and dynamics of glycans and their roles in pathological processes like cancer (Hsu et al., 2007).

  • Study of Protein O-Fucosylation : 6-Alkynyl fucose has been used to study O-fucosylation of epidermal growth factor-like repeats and thrombospondin type-1 repeats by protein O-fucosyltransferases. It provides a tool for tagging and detecting modified proteins, aiding in the understanding of protein O-fucosylation in various biological processes (Al-Shareffi et al., 2013).

  • Differential Labeling of Glycoproteins : Research has shown that different clickable Fuc analogs, including 6-alkynyl-Fuc, label cellular glycans with varying efficiency and protein specificity. This finding is significant for designing novel sugar analogs for specific detection of target glycans or inhibition of their functions (Ma et al., 2020).

  • Biological Functions in Mammals : Studies on fucose, including its analogs like 6-Alk-Fuc, have provided insights into its critical roles in mammalian physiology and pathophysiology, particularly in immunity and cancer. Chemically modified fucose analogs can alter fucose-dependent processes or serve as tools to understand them better (Schneider et al., 2017).

Safety And Hazards

6-Alkynyl-fucose is not classified as hazardous goods .

Future Directions

6-Alkynyl-fucose is a significant new tool in the study of protein O-fucosylation . It is efficiently utilized in a truly bioorthogonal manner by Pofut1, Pofut2, and the enzymes that elongate O-fucose, providing evidence that 6-Alkynyl-fucose is a significant new tool in the study of protein O-fucosylation .

properties

IUPAC Name

(3S,4R,5S,6S)-6-ethynyloxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-2-3-4(8)5(9)6(10)7(11)12-3/h1,3-11H/t3-,4+,5+,6-,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNHMTJHTGBOTL-DVEMRHSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Alkynyl-fucose

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